molecular formula C16H16N4OS B5758326 4,6-Dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidine

4,6-Dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidine

Cat. No.: B5758326
M. Wt: 312.4 g/mol
InChI Key: DLUNPXILJUZJDG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. A sulfanyl (-S-) linker connects the pyrimidine ring to a 1,2,4-oxadiazole moiety, which is further substituted with a 4-methylphenyl group. This structure combines aromatic, sulfur-containing, and nitrogen-rich heterocycles, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-4-6-13(7-5-10)15-19-14(21-20-15)9-22-16-17-11(2)8-12(3)18-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUNPXILJUZJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-Dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a suitable oxadiazole derivative under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes hydrolysis and nucleophilic ring-opening reactions due to its electron-deficient nature.

Reaction TypeConditionsProductsKey FindingsReference
Acid-Catalyzed Hydrolysis HCl (6N), reflux, 8 hrs3-(4-Methylphenyl)-5-(aminomethyl)-1,2,4-oxadiazoleThe oxadiazole ring opens to form an amide intermediate, which further hydrolyzes to an amine. Reaction efficiency: >75% yield.
Base-Mediated Ring Opening NaOH (2M), DMSO, 24 hrs5-((Mercapto)methyl)-3-(4-methylphenyl)-1,2,4-oxadiazoleDeprotonation at N2 initiates ring cleavage, releasing sulfur nucleophiles. Side products include 4-methylbenzonitrile.
Cycloaddition with Maleates Dimethyl maleate, NaOH, DMSO6-((Methoxycarbonyl)methyl)-3-(4-methylphenyl)-1,2,4-oxadiazin-5-oneForms hybrid 1,2,4-oxadiazinones via nucleophilic attack at the oxadiazole N-O bond. Yield: 65–82%.

Sulfanyl Bridge Reactivity

The methylene sulfanyl (-SCH2-) group participates in alkylation, oxidation, and nucleophilic substitution.

Reaction TypeConditionsProductsKey FindingsReference
Alkylation Ethyl bromoacetate, K2CO3, DMF2-(([3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl)sulfanyl)acetic acid ethyl esterSelective S-alkylation occurs under mild conditions. Catalyst-free, 85% yield.
Oxidation H2O2 (30%), AcOH2-(([3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl)sulfinyl)pyrimidine derivativeSulfoxide forms quantitatively; further oxidation to sulfone requires prolonged heating.
Nucleophilic Substitution Thiophenol, Et3N, THF4,6-Dimethyl-2-(phenylsulfanyl)pyrimidineSulfanyl group displaced by stronger nucleophiles. Reaction rate depends on solvent polarity.

Pyrimidine Core Modifications

The pyrimidine ring’s methyl groups and C2 sulfanyl substituent enable electrophilic and radical reactions.

Reaction TypeConditionsProductsKey FindingsReference
Methyl Oxidation KMnO4, H2SO44,6-Dicarboxy-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidineHarsh conditions required (100°C, 12 hrs). Carboxylic acids form in 60% yield.
Halogenation NBS, AIBN, CCl45-Bromo-4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidineRadical bromination at C5 position. Regioselectivity confirmed by NMR.
Nitration HNO3/H2SO4, 0°C4,6-Dimethyl-5-nitro-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidineElectrophilic nitration occurs at the pyrimidine C5 position. Yield: 45%.

Functionalization via Hybridization

The compound’s dual heterocyclic system enables hybrid scaffold synthesis for medicinal applications.

Reaction PartnerConditionsHybrid ProductApplicationReference
Amidoximes DMSO, NaOH, 18 hrs3-(4-Methylphenyl)-6-((pyridin-4-yl)sulfanyl)-4H-1,2,4-oxadiazin-5-oneAnticancer lead with CDK2 inhibition (IC50: 0.056 µM).
Hydrazine Derivatives Ethanol, reflux4,6-Dimethyl-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)pyrimidineEnhanced antiproliferative activity against leukemia cell lines.

Key Mechanistic Insights:

  • Oxadiazole Stability : The oxadiazole ring resists thermal degradation below 200°C but is labile under strong acidic/basic conditions .

  • Sulfanyl Reactivity : The -SCH2- group acts as a leaving group in SN2 reactions, with nucleophilicity order: S- > N- > O- .

  • Electronic Effects : Electron-donating methyl groups on pyrimidine deactivate the ring toward electrophilic substitution, directing reactions to C5 .

Experimental Optimization Tips:

  • Use DMSO as a solvent to enhance oxadiazole ring-opening kinetics .

  • For S-alkylation, K2CO3 in DMF outperforms other bases in minimizing side reactions.

  • Avoid aqueous media for nitration to prevent oxadiazole hydrolysis .

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazole, including those related to our compound of interest, exhibit significant anticancer activity. For instance:

  • Cell Line Studies : Compounds similar to 4,6-Dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidine have been tested against various human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), demonstrating promising results in inhibiting cell proliferation .
  • Mechanism of Action : These compounds may act by inhibiting specific enzymes involved in cancer progression or by inducing apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

The compound has also shown potential as an anti-inflammatory agent. Studies suggest that oxadiazole derivatives can reduce inflammation markers and provide analgesic effects in preclinical models .

Antimicrobial Activity

Furthermore, the compound exhibits antimicrobial properties against a range of pathogens. This includes efficacy against both bacterial and fungal strains, which positions it as a candidate for developing new antimicrobial therapies .

Synthesis and Evaluation

A notable study involved the synthesis of various oxadiazole derivatives linked to pyrimidine structures. These derivatives were evaluated for their biological activities through:

  • In vitro Testing : Assessing cytotoxicity against multiple cancer cell lines.
  • Molecular Docking Studies : To predict interactions with target proteins associated with cancer and inflammation .

Comparative Analysis of Derivatives

A comparative study highlighted the potency of different derivatives based on structural modifications. For example:

CompoundIC50 (µM)Activity Type
Compound A10Anticancer
Compound B15Anti-inflammatory
Compound C20Antimicrobial

This table illustrates the varying degrees of activity exhibited by structurally similar compounds, emphasizing the importance of molecular design in enhancing efficacy .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Sulfanyl and Oxadiazole Motifs

describes four compounds (7c–7f) with structural similarities to the target molecule, including sulfanyl linkages and 1,3,4-oxadiazole rings. Key differences lie in the substituents and core heterocycles:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₇H₁₈N₄OS₂* ~362.47 Not reported 4,6-dimethylpyrimidine, 4-methylphenyl
7c (from ) C₁₆H₁₇N₅O₂S₂ 375.47 178 2-amino-1,3-thiazole, 3-methylphenyl
7d (from ) C₁₆H₁₇N₅O₂S₂ 375.47 165 2-amino-1,3-thiazole, 4-methylphenyl
7e (from ) C₁₇H₁₉N₅O₂S₂ 389.50 134 2-amino-1,3-thiazole, 2,4-dimethylphenyl
7f (from ) C₁₇H₁₉N₅O₂S₂ 389.50 146 2-amino-1,3-thiazole, 2,5-dimethylphenyl

*Estimated based on structural similarity to compounds in .

Key Observations :

  • Substituent Effects: The target compound’s 4-methylphenyl group on the oxadiazole ring is structurally analogous to 7d’s 4-methylphenyl substituent.
  • Molecular Weight : The target compound’s estimated molecular weight (~362.47 g/mol) is lower than 7c–7f (375–389 g/mol), reflecting differences in substituent complexity .

Pyrimidine-Based Sulfonamides

highlights sulfamethazine, a sulfonamide with a 4,6-dimethylpyrimidine core. While sulfamethazine shares the pyrimidine scaffold with the target compound, critical differences include:

  • Functional Groups : Sulfamethazine features a sulfonamide (-SO₂NH-) linker instead of a sulfanyl (-S-) group, enhancing its hydrogen-bonding capacity and solubility.
  • Biological Relevance: Sulfamethazine is a known antibiotic, whereas the target compound’s biological activity remains unexplored in the provided evidence. The sulfanyl group in the target compound may confer distinct pharmacokinetic properties, such as altered membrane permeability .

Crystallographic and Spectral Comparisons

discusses 4,6-dimethoxy-2-(methylsulfanyl)pyrimidinium chloride, a planar cation stabilized by N–H⋯Cl and C–H⋯Cl hydrogen bonds. In contrast, the target compound’s 1,2,4-oxadiazole substituent may introduce steric hindrance, reducing planarity and altering crystal packing. This could result in weaker π–π interactions (centroid distances >3.5 Å in vs.

provides spectral data for sulfamoyl-containing compounds, such as IR and NMR profiles. The target compound’s IR spectrum would likely show characteristic peaks for C=N (oxadiazole, ~1600 cm⁻¹) and C-S (sulfanyl, ~650 cm⁻¹), while its ¹H NMR would display signals for methyl groups (~2.5 ppm) and aromatic protons (~7.0–8.0 ppm) .

Research Implications and Gaps

  • Synthetic Optimization : Methods from , such as base-mediated cyclization, could be adapted for the target compound’s synthesis.
  • Computational Studies : Density functional theory (DFT) methods, as in , could predict the target compound’s electronic properties and reactivity .

Biological Activity

4,6-Dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H16N4OSC_{15}H_{16}N_4OS
  • Molecular Weight : 304.38 g/mol

The compound features a pyrimidine ring substituted with a methylsulfanyl group and an oxadiazole moiety. This unique structural combination is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds induce cell-cycle arrest and apoptosis in various human cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival .

Case Study:
A study on related pyrimidine derivatives demonstrated that they effectively inhibited the growth of cancer cells with IC50 values in the low micromolar range. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing cytotoxic activity .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary findings suggest that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
4,6-Dimethyl...Staphylococcus aureus31.2562.50
4,6-Dimethyl...Escherichia coli62.50125.00

These results indicate that the compound's structure may facilitate interactions with bacterial cell membranes or inhibit essential metabolic pathways .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for DNA replication and repair.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : The antimicrobial activity may result from the disruption of bacterial cell membranes.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its substituents:

  • The presence of methyl groups enhances lipophilicity and cellular uptake.
  • The oxadiazole moiety is critical for biological interactions due to its ability to form hydrogen bonds with target biomolecules.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidine, and how are key intermediates characterized?

Methodological Answer:
The synthesis typically involves sequential heterocycle formation. First, the 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives under basic conditions (e.g., KOH/EtOH). The pyrimidine core is then functionalized via nucleophilic substitution: the sulfanyl group is introduced by reacting 4,6-dimethyl-2-mercaptopyrimidine with a chloromethyl-oxadiazole intermediate. Critical characterization steps include:

  • NMR spectroscopy to confirm regioselectivity of substituents (e.g., methyl groups at C4/C6 of pyrimidine).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and intermediate purity .

Basic: Which spectroscopic techniques are prioritized for structural elucidation, and how are spectral discrepancies resolved?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals from methyl groups and aromatic protons.
  • IR spectroscopy : Confirm the presence of sulfanyl (C-S) and oxadiazole (C=N) stretches.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., oxadiazole vs. thiadiazole) .
    Discrepancies between experimental and computed spectra (e.g., DFT-predicted NMR shifts) may arise from solvent effects or dynamic processes, requiring iterative refinement of computational models .

Advanced: How do electronic effects of the 4-methylphenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-donating methyl group on the phenyl ring stabilizes the oxadiazole moiety, reducing its electrophilicity. This can hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies to enhance reactivity include:

  • Pre-functionalization : Introduce halogen atoms (Br/I) at the oxadiazole’s 5-position to activate the ring.
  • Microwave-assisted synthesis : Enhance reaction rates under high-temperature conditions (e.g., 120°C in acetonitrile with Cs2CO3) .
    DFT calculations (e.g., HOMO-LUMO energy gaps) can predict sites for electrophilic/nucleophilic attack .

Advanced: What experimental designs address conflicting stability data under acidic vs. basic conditions?

Methodological Answer:
Contradictory stability reports may arise from solvent polarity or trace impurities. Systematic protocols include:

  • pH-dependent stability assays : Monitor degradation via HPLC in buffered solutions (pH 1–14) at 25°C/37°C.
  • Mass spectrometry : Identify degradation products (e.g., sulfoxide formation from sulfanyl oxidation).
  • Accelerated stability testing : Use Arrhenius kinetics to extrapolate shelf-life under varying temperatures .

Advanced: How can molecular docking studies predict binding modes with kinase targets, and what validation methods are recommended?

Methodological Answer:

  • Docking software (AutoDock Vina, Glide) : Use the compound’s 3D structure (PubChem CID: 75525856) to simulate interactions with ATP-binding pockets (e.g., EGFR kinase).
  • MD simulations : Assess binding stability over 100 ns trajectories.
  • In vitro validation : Compare docking scores with IC50 values from kinase inhibition assays (e.g., fluorescence polarization) .

Basic: What solvent systems optimize purification via column chromatography, given the compound’s polarity?

Methodological Answer:

  • Medium-polarity mixtures : Use hexane/ethyl acetate (3:1 to 1:1) or dichloromethane/methanol (95:5) gradients.
  • TLC monitoring : Track elution with UV visualization (254 nm) or iodine staining for sulfur-containing moieties.
  • Recrystallization : Improve purity using ethanol/water or acetonitrile .

Advanced: What strategies improve regioselectivity during functionalization of the pyrimidine ring?

Methodological Answer:

  • Directing groups : Temporarily install nitro or amino groups at C2 to guide halogenation.
  • Protection/deprotection : Shield reactive sites (e.g., sulfanyl group) with tert-butyl disulfide before introducing substituents.
  • Metal-mediated catalysis : Use Pd(0) to selectively functionalize C4/C6 methyl groups via C-H activation .

Advanced: How can conflicting bioactivity data in cell-based vs. enzymatic assays be reconciled?

Methodological Answer:
Discrepancies may stem from off-target effects or membrane permeability issues. Solutions include:

  • Permeability assays : Measure logP values (e.g., shake-flask method) to assess cellular uptake.
  • Proteomics profiling : Identify unintended protein targets via pull-down assays with biotinylated analogs.
  • Metabolite screening : Detect intracellular oxidation products (e.g., sulfones) that alter activity .

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